Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate chemical properties
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate chemical properties
An In-Depth Technical Guide to Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: Properties, Synthesis, and Applications
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. Within this important class of heterocycles, Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS No. 100852-80-0) stands out as a pivotal synthetic intermediate.[2] The strategic placement of two modifiable ester groups on a stable, N-methylated pyrazole core provides researchers with a versatile platform for constructing complex molecular architectures.
This technical guide offers a comprehensive exploration of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, moving beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, providing not only the fundamental chemical properties but also the causal logic behind its synthesis and the strategic insights into its reactivity. We will delve into its spectroscopic signature, provide a validated synthesis protocol, explore its synthetic utility, and outline essential safety protocols, creating a self-contained resource for laboratory application.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a symmetrically substituted, aromatic heterocycle. The N-methylation prevents tautomerism and locks the scaffold, simplifying its reactivity compared to its N-H counterpart.
Caption: Structure of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
The key identifiers and physical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 100852-80-0 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| IUPAC Name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | [3] |
| InChI Key | WPKJUUKSWNCKPZ-UHFFFAOYSA-N | [3] |
| SMILES | O=C(OCC)C1=NN(C)C(C(OCC)=O)=C1 | |
Table 2: Physical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | Solid | The N-H analog is a pale yellow crystalline powder. | [4] |
| Melting Point | Not specified | The related N-H analog melts at 51-55 °C. The N-methyl version is expected to have a similar, likely slightly lower, melting point. | [4] |
| Solubility | Soluble in methanol, acetone, ethyl acetate | The N-H analog is soluble in methanol; solubility in other common organic solvents is expected due to the ethyl ester and N-methyl groups. | [2][4] |
| Density | ~1.25 g/cm³ | Value for the related N-H analog. |[4] |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any chemical reagent. The symmetric nature of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate leads to a clean and easily interpretable spectroscopic profile.
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2.1 Mass Spectrometry (MS): Electron ionization mass spectrometry is an effective tool for confirming the molecular weight. The compound's formula C₁₀H₁₄N₂O₄ corresponds to a monoisotopic mass of 226.0954 Da.[3] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 226, serving as a primary confirmation of its identity.
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2.2 Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. A crucial point of validation when synthesizing this compound from its N-H precursor is the disappearance of the broad N-H stretching band typically seen around 3100-3300 cm⁻¹.[5] Key expected absorption bands include:
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2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, confirming the connectivity of all atoms in the molecule. The expected spectra in a solvent like CDCl₃ are highly predictable.
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¹H NMR:
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~4.4 ppm (quartet, 4H): The four protons of the two equivalent -OCH₂- groups, split by the neighboring methyl groups.
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~4.0 ppm (singlet, 3H): The three protons of the N-CH₃ group.
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~7.2 ppm (singlet, 1H): The lone proton at the C4 position of the pyrazole ring.
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~1.4 ppm (triplet, 6H): The six protons of the two equivalent -CH₃ groups of the ethyl esters, split by the neighboring methylene groups.
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¹³C NMR:
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~162 ppm: Carbonyl carbon (C=O) of the ester groups.
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~143 ppm & ~138 ppm: The C3 and C5 carbons of the pyrazole ring.
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~112 ppm: The C4 carbon of the pyrazole ring.
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~62 ppm: Methylene carbon (-OCH₂) of the ethyl groups.
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~38 ppm: N-methyl carbon (N-CH₃).
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~14 ppm: Methyl carbon (-CH₃) of the ethyl groups.
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Table 3: Summary of Key Spectroscopic Data
| Technique | Feature | Expected Value/Observation | Rationale |
|---|---|---|---|
| MS (EI) | Molecular Ion (M⁺) | m/z = 226 | Confirms molecular weight.[3] |
| IR | N-H Stretch | Absent | Confirms successful N-methylation. |
| IR | C=O Stretch | ~1710-1730 cm⁻¹ (Strong) | Indicates presence of ester functional groups.[5] |
| ¹H NMR | N-CH₃ Signal | ~4.0 ppm (Singlet, 3H) | Confirms N-methyl group. |
| ¹H NMR | Pyrazole H4 | ~7.2 ppm (Singlet, 1H) | Confirms substitution at C3 and C5. |
Synthesis and Purification
The most direct and reliable synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate involves the N-alkylation of its readily available precursor, Diethyl 1H-pyrazole-3,5-dicarboxylate.[2] This method is efficient, high-yielding, and utilizes common laboratory reagents.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 3. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
